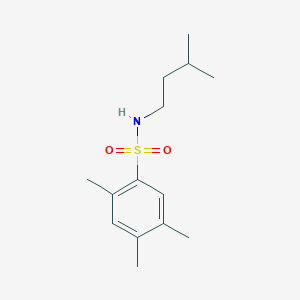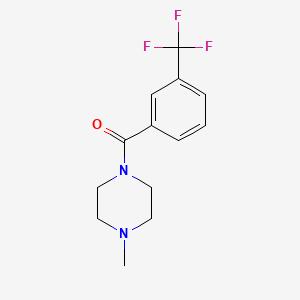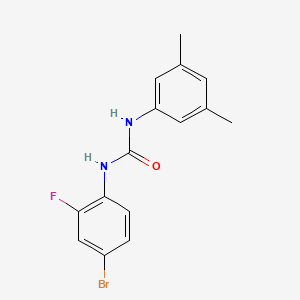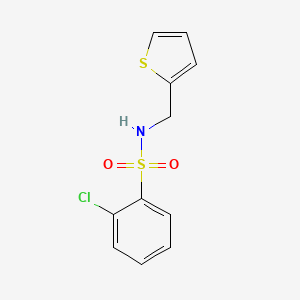
2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core substituted with three methyl groups at positions 2, 4, and 5, and an N-(3-methylbutyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide is primarily based on its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the sulfonamide to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. The disruption of folic acid synthesis ultimately leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
- 2,4,6-trimethyl-N-(3-methylbutyl)benzenesulfonamide
- 2,4,5-trimethylbenzenesulfonamide
- N-(3-methylbutyl)benzenesulfonamide
Comparison:
- 2,4,6-trimethyl-N-(3-methylbutyl)benzenesulfonamide: Similar structure but with a methyl group at position 6 instead of 5. This slight difference can affect the compound’s reactivity and biological activity.
- 2,4,5-trimethylbenzenesulfonamide: Lacks the N-(3-methylbutyl) group, which can significantly alter its solubility and interaction with biological targets.
- N-(3-methylbutyl)benzenesulfonamide: Lacks the methyl groups on the aromatic ring, which can influence its chemical stability and reactivity.
2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H23NO2S |
|---|---|
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-10(2)6-7-15-18(16,17)14-9-12(4)11(3)8-13(14)5/h8-10,15H,6-7H2,1-5H3 |
InChI Key |
RLNLPAHCYQLJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,2-oxazol-3-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10962188.png)

![2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10962211.png)


![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10962216.png)


![azepan-1-yl[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10962230.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10962236.png)



![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10962278.png)
